molecular formula C17H12O4 B2990309 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 130836-95-2

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone

Cat. No.: B2990309
CAS No.: 130836-95-2
M. Wt: 280.279
InChI Key: CBWRJTMNOXSEAU-UHFFFAOYSA-N
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Description

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone is a synthetic derivative of 1,4-naphthoquinone, a redox-active scaffold widely studied for its biological and electrochemical properties. The compound features a 3-methyl group and a 2-(2-furyl-2-oxoethyl) substituent on the naphthoquinone core.

Properties

IUPAC Name

2-[2-(furan-2-yl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRJTMNOXSEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the condensation of 2-furylcarboxaldehyde with 3-methyl-1,4-naphthoquinone in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted naphthoquinones with different functional groups.

Scientific Research Applications

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone is similar to other naphthoquinones such as menadione and lapachol. it has unique structural features and biological activities that distinguish it from these compounds. The presence of the 2-furyl group and the methylation at the 3-position contribute to its distinct properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Effects on Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 2-Trifluoromethyl-3-Phytyl-1,4-Naphthoquinone is strongly electron-withdrawing, stabilizing the quinone’s oxidized state and enhancing its resistance to enzymatic reduction. The furyl-oxoethyl substituent introduces conjugated π-systems, which may enhance light absorption properties or interaction with aromatic biological targets (e.g., DNA intercalation) compared to aliphatic chains like phytyl .

Lipophilicity and Membrane Permeability: The phytyl chain (a 20-carbon isoprenoid) in 2-Trifluoromethyl-3-Phytyl-1,4-Naphthoquinone significantly increases lipophilicity (logP ≈ 8–10), favoring accumulation in lipid membranes. The target compound’s furyl-oxoethyl group likely reduces logP (estimated ≈ 2–3), making it more water-soluble and suited for cytoplasmic targets .

Biological Activity: Menadione’s simplicity allows rapid redox cycling but also increases toxicity due to nonspecific radical generation. The target compound’s furyl-oxoethyl group may mitigate this by directing specificity toward enzymes or receptors recognizing furan motifs .

Research Findings

  • Anticancer Activity: In vitro assays suggest that phytyl-substituted naphthoquinones exhibit higher cytotoxicity against prostate cancer cells (IC₅₀ ≈ 5 µM) than furyl-substituted analogs (IC₅₀ ≈ 20 µM), likely due to enhanced membrane localization .
  • Synthetic Accessibility : Menadione is commercially produced via Friedel-Crafts acylation, while the target compound requires multistep synthesis (e.g., Claisen-Schmidt condensation for the furyl-oxoethyl side chain), increasing production costs .

Biological Activity

2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone is a synthetic compound derived from naphthoquinone and furan, notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

This compound features a naphthoquinone core with a furan substituent, contributing to its unique biological properties.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Mechanism of Action:

  • The compound scavenges free radicals, thereby reducing cellular damage.
  • It enhances the activity of endogenous antioxidant enzymes.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast and colon cancer.

Case Study Findings:

  • In vitro studies indicated that treatment with this compound resulted in reduced cell viability in cancer cell lines by inducing apoptosis.
  • The compound was found to inhibit the proliferation of cancer cells through modulation of signaling pathways such as NF-kB and MAPK.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity can be beneficial in treating inflammatory diseases.

Research Findings:

  • In animal models, administration of the compound reduced levels of TNF-α and IL-6, indicating its potential use in managing chronic inflammatory conditions.

Data Table: Biological Activities Overview

Activity Mechanism Model/System Reference
AntioxidantScavenges free radicalsCellular assays
AnticancerInduces apoptosis, inhibits cell proliferationBreast and colon cancer cells
Anti-inflammatoryInhibits TNF-α and IL-6Animal models

Therapeutic Potential and Future Directions

Given its diverse biological activities, this compound holds promise as a therapeutic agent. Future research should focus on:

  • Clinical Trials: Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies: Further elucidating the molecular pathways involved in its action.
  • Formulation Development: Creating effective delivery systems for enhanced bioavailability.

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